Cas no 717-01-1 (Ethyl 3-hydroxy-4-nitrobenzoate)

Ethyl 3-hydroxy-4-nitrobenzoate is a nitro-substituted aromatic ester with the molecular formula C9H9NO5. This compound is characterized by the presence of both hydroxyl and nitro functional groups on the benzoate ring, which contribute to its reactivity and utility in organic synthesis. It serves as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and fine chemicals, particularly in reactions involving electrophilic aromatic substitution or ester hydrolysis. The ethyl ester group enhances solubility in organic solvents, facilitating its use in synthetic applications. Its well-defined structure and functional groups make it valuable for research and industrial processes requiring precise chemical modifications.
Ethyl 3-hydroxy-4-nitrobenzoate structure
717-01-1 structure
Product name:Ethyl 3-hydroxy-4-nitrobenzoate
CAS No:717-01-1
MF:C9H9NO5
MW:211.171462774277
MDL:MFCD06204637
CID:976648
PubChem ID:12784564

Ethyl 3-hydroxy-4-nitrobenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-hydroxy-4-nitrobenzoate
    • 3-HYDROXY-4-NITRO-BENZOIC ACID ETHYL ESTER
    • 3-Hydroxy-4-nitro-benzoesaeure-aethylester
    • 4-Nitro-3-hydroxy-benzoesaeure-aethylester
    • 5-Ethoxycarbonyl-2-nitrophenol
    • AG-G-81276
    • AK-89656
    • ANW-60579
    • AS01267
    • CTK2H5554
    • ethyl 3-hydroxy-4-nitro-benzoate
    • SureCN460048
    • SCHEMBL460048
    • MFCD06204637
    • DTXSID20509782
    • AKOS016003336
    • 3- hydroxy-4-nitrobenzoic acid ethyl ester
    • 3-hydroxy-4-nitrobenzoic acid ethyl ester
    • Ethyl3-hydroxy-4-nitrobenzoate
    • AS-8435
    • AKOS037629439
    • CS-0094665
    • VDARTPBFQUTSTO-UHFFFAOYSA-N
    • FT-0764438
    • 717-01-1
    • 3-Hydroxy-4-nitro-benzoic Acid Ethyl Ester; 3-Hydroxy-4-nitrobenzoic Acid Ethyl Ester
    • DB-074460
    • ALBB-032709
    • MDL: MFCD06204637
    • Inchi: InChI=1S/C9H9NO5/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6/h3-5,11H,2H2,1H3
    • InChI Key: VDARTPBFQUTSTO-UHFFFAOYSA-N
    • SMILES: CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])O

Computed Properties

  • Exact Mass: 211.04807
  • Monoisotopic Mass: 211.04807239g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 92.4Ų

Experimental Properties

  • PSA: 89.67

Ethyl 3-hydroxy-4-nitrobenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A019094688-5g
Ethyl 3-hydroxy-4-nitrobenzoate
717-01-1 95%
5g
$655.49 2023-09-01
Alichem
A019094688-1g
Ethyl 3-hydroxy-4-nitrobenzoate
717-01-1 95%
1g
$228.96 2023-09-01
TRC
E917985-10g
Ethyl 3-Hydroxy-4-nitrobenzoate
717-01-1
10g
$ 643.00 2023-09-07
OTAVAchemicals
6641954-1000MG
ethyl 3-hydroxy-4-nitrobenzoate
717-01-1 95%
1g
$252 2023-07-07
A2B Chem LLC
AC67493-5g
Ethyl 3-hydroxy-4-nitrobenzoate
717-01-1 98
5g
$75.00 2024-04-19
A2B Chem LLC
AC67493-1g
Ethyl 3-hydroxy-4-nitrobenzoate
717-01-1 98
1g
$55.00 2024-04-19
eNovation Chemicals LLC
D522869-5g
Ethyl 3-hydroxy-4-nitrobenzoate
717-01-1 97%
5g
$441 2024-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1165305-1g
Ethyl 3-hydroxy-4-nitrobenzoate
717-01-1 98%
1g
¥504.00 2024-05-02
TRC
E917985-25g
Ethyl 3-Hydroxy-4-nitrobenzoate
717-01-1
25g
$ 1047.00 2023-09-07
TRC
E917985-25000mg
Ethyl 3-Hydroxy-4-nitrobenzoate
717-01-1
25g
$1045.00 2023-05-18

Ethyl 3-hydroxy-4-nitrobenzoate Related Literature

Additional information on Ethyl 3-hydroxy-4-nitrobenzoate

Recent Advances in the Application of Ethyl 3-hydroxy-4-nitrobenzoate (CAS: 717-01-1) in Chemical Biology and Pharmaceutical Research

Ethyl 3-hydroxy-4-nitrobenzoate (CAS: 717-01-1) is a nitroaromatic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its nitro and hydroxy functional groups, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential in drug discovery, particularly in the development of antimicrobial and anti-inflammatory agents. The unique chemical properties of Ethyl 3-hydroxy-4-nitrobenzoate make it a valuable building block for the design of novel therapeutic compounds.

One of the most notable advancements in the application of Ethyl 3-hydroxy-4-nitrobenzoate is its role in the synthesis of nitroaromatic derivatives with enhanced biological activity. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory effects against bacterial pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA). The researchers utilized a combination of computational modeling and synthetic chemistry to optimize the structure of Ethyl 3-hydroxy-4-nitrobenzoate, resulting in derivatives with improved pharmacokinetic properties and reduced toxicity.

In addition to its antimicrobial potential, Ethyl 3-hydroxy-4-nitrobenzoate has been investigated for its anti-inflammatory properties. A recent study in *Bioorganic & Medicinal Chemistry Letters* highlighted its ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade. The study reported that Ethyl 3-hydroxy-4-nitrobenzoate derivatives effectively suppressed the production of pro-inflammatory cytokines in vitro, suggesting their potential as lead compounds for the treatment of chronic inflammatory diseases. These findings underscore the compound's versatility and its promise as a scaffold for drug development.

The synthesis and characterization of Ethyl 3-hydroxy-4-nitrobenzoate have also been the focus of recent research. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to elucidate its structural properties and reactivity. A 2022 study in *Tetrahedron Letters* detailed a novel synthetic route for Ethyl 3-hydroxy-4-nitrobenzoate, which offers higher yields and improved scalability compared to traditional methods. This development is particularly significant for industrial-scale production, as it addresses previous challenges related to cost and efficiency.

Looking ahead, the potential applications of Ethyl 3-hydroxy-4-nitrobenzoate in targeted drug delivery systems are being explored. Preliminary studies suggest that its nitro group can be leveraged for the development of prodrugs that release active therapeutic agents in response to specific enzymatic activity. This approach could enhance the precision and efficacy of treatments for conditions such as cancer and infectious diseases. Researchers are also investigating the compound's role in photodynamic therapy, where its nitroaromatic structure may contribute to the generation of reactive oxygen species under light irradiation.

In conclusion, Ethyl 3-hydroxy-4-nitrobenzoate (CAS: 717-01-1) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its diverse applications, from antimicrobial and anti-inflammatory agents to potential uses in drug delivery and photodynamic therapy, highlight its importance as a versatile intermediate. Ongoing research efforts are expected to further expand its utility and uncover new therapeutic opportunities, solidifying its place in the future of drug discovery and development.

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